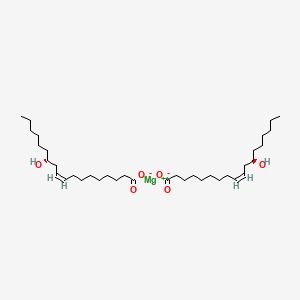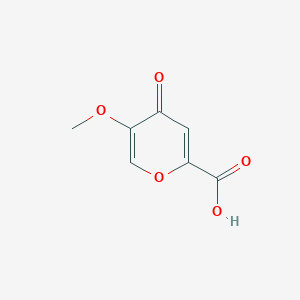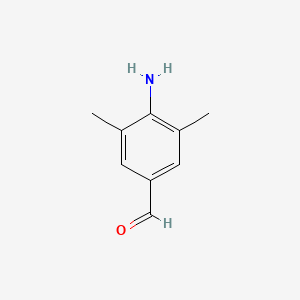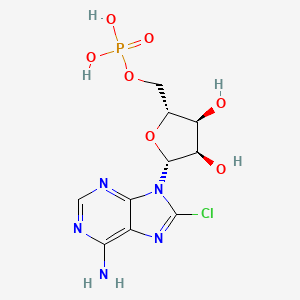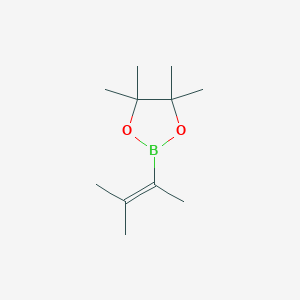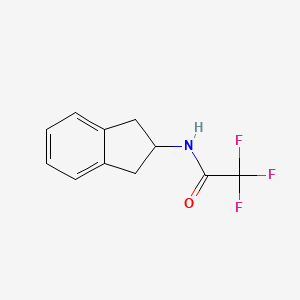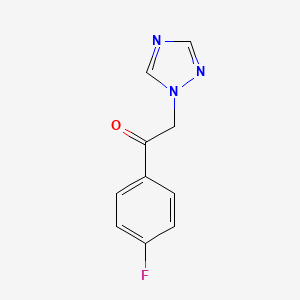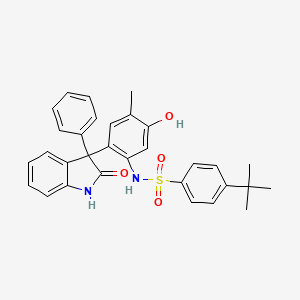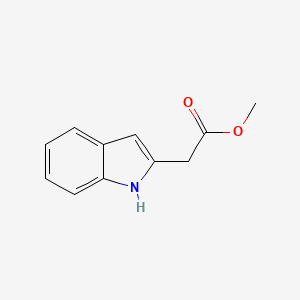
Methyl 2-(1H-indol-2-yl)acetate
説明
“Methyl 2-(1H-indol-2-yl)acetate” is a compound that contains an indole nucleus . Indole is an important heterocyclic system that provides the skeleton to many bioactive aromatic compounds .
Synthesis Analysis
The synthesis of similar compounds has been reported in various studies. For instance, ethyl 2-(2-(1H-indol-3-yl) derivatives were synthesized from the reactions of benzothiazoles with ethyl bromocyanoacetate . Another study reported the use of N-Alkylanilines in excess to avoid the formation of bis (indolyl)alkanes .Chemical Reactions Analysis
Indole derivatives have been involved in various chemical reactions. For instance, a study reported the synthesis of 1H- and 2H-indazoles via consecutive formation of C–N and N–N bonds . Another study discussed the hydrolysis of esters .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 189.210, a density of 1.2±0.1 g/cm3, a boiling point of 341.8±17.0 °C at 760 mmHg, and a melting point of 50-52 °C .科学的研究の応用
Regioselective Addition in Organic Synthesis
Methyl 2-(1H-indol-2-yl)acetate and related compounds participate in regioselective addition reactions with aromatic amines. This process occurs at the activated exocyclic C=C bond, producing compounds like methyl and ethyl 2-arylamino-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)acetates. This highlights its role in creating specific organic structures with potential pharmaceutical applications (Koz’minykh et al., 2006).
Novel Oxidation Processes
Studies have shown that this compound undergoes novel oxidation reactions. These processes are critical in the synthesis of functionalized indolenines and other derivatives, demonstrating the compound's versatility in organic chemistry and potential use in synthesizing diverse bioactive molecules (Morales-Ríos et al., 1993).
Corrosion Inhibition
A derivative of this compound has been synthesized and found to be a highly effective inhibitor of corrosion for C38 steel in hydrochloric acid solutions. This application is significant for industrial processes, highlighting the compound's potential in materials science (Missoum et al., 2013).
Biological Evaluation
This compound derivatives have been synthesized and evaluated for their biological activities, including antimicrobial properties. This suggests potential applications in pharmaceutical research and drug development (Muralikrishna et al., 2014).
Diastereomer Studies
The compound has been used to study the interconversion of diastereomers in solution, contributing to the understanding of stereochemistry in organic compounds. Such studies are essential for the development of enantiomerically pure pharmaceuticals (Renzetti et al., 2015).
Synthesis of Bioactive Compounds
This compound has been used in the synthesis of various bioactive compounds, including anti-inflammatory drugs. This demonstrates its role in the development of new therapeutic agents (Shi et al., 2012).
将来の方向性
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that “Methyl 2-(1H-indol-2-yl)acetate” and similar compounds could have potential applications in various fields, including medicinal chemistry.
作用機序
Target of Action
Methyl 2-(1H-indol-2-yl)acetate is a derivative of indole, a heterocyclic compound that has been found in many important synthetic drug molecules . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole is an important component in many natural compounds, such as tryptophan . Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This suggests that this compound might be involved in similar biochemical pathways.
Result of Action
this compound is reported to have antitumor activity . This suggests that the compound’s action at the molecular and cellular levels may result in the inhibition of tumor growth or proliferation.
生化学分析
Biochemical Properties
Methyl 2-(1H-indol-2-yl)acetate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, this compound interacts with proteins involved in cell signaling pathways, modulating their activity and leading to various downstream effects.
Cellular Effects
This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes . It also affects cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolic flux and reduced cell proliferation.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific receptors on the cell surface, triggering a cascade of intracellular signaling events . This compound can inhibit enzymes such as cyclooxygenase, reducing the production of pro-inflammatory mediators. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Prolonged exposure to this compound can lead to adaptive cellular responses, such as upregulation of detoxifying enzymes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits beneficial effects such as anti-inflammatory and anticancer activities . At high doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound undergoes biotransformation, leading to the formation of various metabolites that can exert distinct biological effects. These metabolic pathways also influence the compound’s pharmacokinetics, including its absorption, distribution, and elimination.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It can accumulate in certain tissues, leading to localized effects. The compound’s transport and distribution are influenced by factors such as its lipophilicity and molecular size. Understanding these factors is essential for predicting the compound’s bioavailability and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding its subcellular localization provides insights into its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
methyl 2-(1H-indol-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-14-11(13)7-9-6-8-4-2-3-5-10(8)12-9/h2-6,12H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXAOWDBYBUEVKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80448769 | |
| Record name | 1H-Indole-2-acetic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80448769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21422-40-2 | |
| Record name | 1H-Indole-2-acetic acid, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21422-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-2-acetic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80448769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,4-Dihydrocyclopenta[b]indol-1(2H)-one](/img/structure/B1599910.png)
